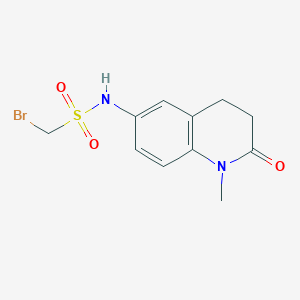

1-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

1-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a brominated methanesulfonamide group attached to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl scaffold. The tetrahydroquinoline core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, while the bromo substituent introduces steric bulk and electrophilic reactivity. This compound is hypothesized to exhibit biological activity, akin to structurally related sulfonamides that act as ligands for proteins such as abscisic acid receptors (e.g., PYL2) .

Propriétés

IUPAC Name |

1-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3S/c1-14-10-4-3-9(13-18(16,17)7-12)6-8(10)2-5-11(14)15/h3-4,6,13H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESGVWNBDFCFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves organic synthesis techniques. . Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core.

Addition Reactions: The methanesulfonamide group can engage in addition reactions with suitable electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include strong bases or acids, oxidizing or reducing agents, and solvents like methanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is utilized in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in material science for developing new materials with specific properties.

Mécanisme D'action

The mechanism by which 1-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exerts its effects involves interactions with molecular targets and pathways. The quinoline core is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Molecular Weight : The target compound (~334 g/mol) falls within the acceptable range for drug-like molecules, similar to its analogs (Table 1).

Research Findings and Implications

Biological Relevance : Hydrophobic substituents (e.g., 4-methylphenyl in ) are critical for receptor binding, while polar groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability.

Knowledge Gaps: Limited data exist on the target compound’s specific biological activity or crystallographic structure. Further studies using tools like SHELX (for crystallography ) or Mercury (for structural visualization ) could elucidate its binding modes.

Activité Biologique

1-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS Number: 922005-21-8) is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 333.20 g/mol. The compound features a bromine atom and a quinoline ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 922005-21-8 |

| Molecular Weight | 333.20 g/mol |

| Molecular Formula |

The biological activity of 1-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom and the quinoline core facilitate binding to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can initiate several biochemical pathways that may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The quinoline derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines.

Neuroprotective Effects

Some studies suggest that quinoline derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinoline derivatives. It was found that certain substitutions on the quinoline ring significantly enhanced anticancer activity against non-small-cell lung carcinoma (NSCLC) models .

- Mechanistic Insights : Another investigation into related compounds highlighted their ability to inhibit specific kinases involved in cancer proliferation pathways. The bromine substitution was noted to enhance binding affinity to these targets .

- Antimicrobial Evaluation : A comparative study assessed various sulfonamide derivatives against common bacterial strains. While direct data on this specific compound was lacking, related compounds showed promising results against strains like Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.